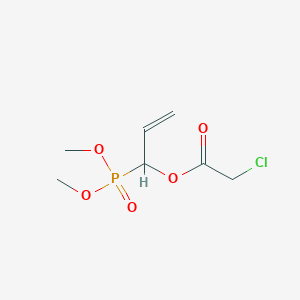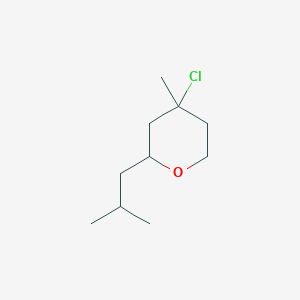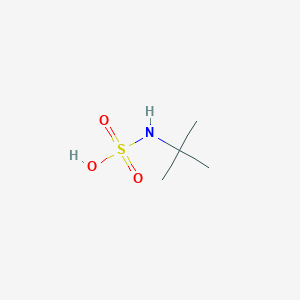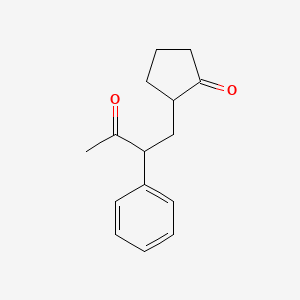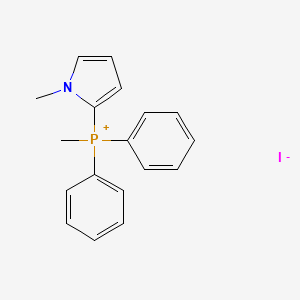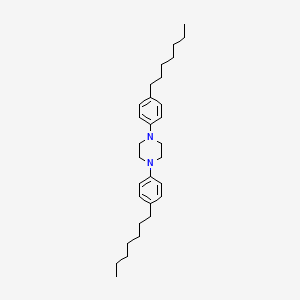
1,4-Bis(4-heptylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4-heptylphenyl)piperazine is an organic compound with the molecular formula C30H46N2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with two 4-heptylphenyl groups, making it a unique structure among piperazine derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-heptylphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production of piperazine derivatives often employs catalytic processes. For example, a palladium-catalyzed cyclization reaction can be used to produce highly substituted piperazines under aerobic conditions . This method is advantageous due to its operational simplicity and the availability of reactants.
化学反応の分析
Types of Reactions
1,4-Bis(4-heptylphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
1,4-Bis(4-heptylphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the production of polymers and other materials.
作用機序
The mechanism of action of 1,4-Bis(4-heptylphenyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors. This interaction can modulate various pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
1,4-Bis(4-nitrophenyl)piperazine: Another piperazine derivative with nitro groups instead of heptyl groups.
1,4-Bis(acryloyl)piperazine: Features acryloyl groups instead of heptyl groups.
Uniqueness
1,4-Bis(4-heptylphenyl)piperazine is unique due to its heptylphenyl substitutions, which can influence its solubility, reactivity, and biological activity. These substitutions can enhance its interactions with lipid membranes and other hydrophobic environments, making it distinct from other piperazine derivatives .
特性
CAS番号 |
56359-85-4 |
|---|---|
分子式 |
C30H46N2 |
分子量 |
434.7 g/mol |
IUPAC名 |
1,4-bis(4-heptylphenyl)piperazine |
InChI |
InChI=1S/C30H46N2/c1-3-5-7-9-11-13-27-15-19-29(20-16-27)31-23-25-32(26-24-31)30-21-17-28(18-22-30)14-12-10-8-6-4-2/h15-22H,3-14,23-26H2,1-2H3 |
InChIキー |
SDLKCQKPYUSLSC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)

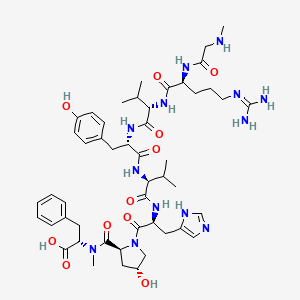
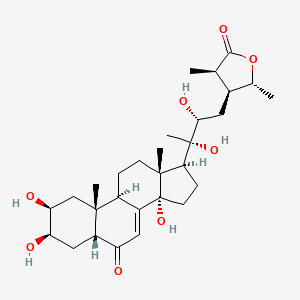
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)
![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
